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  • Product: butyl (2,4-dimethylphenyl)carbamate
  • CAS: 113579-11-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Butyl N-(2,4-xylyl)carbamate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Butyl N-(2,4-xylyl)carbamate, a molecule of interest within the broader class of N-aryl carbamates. Due to the limited availability of direct experimental data fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Butyl N-(2,4-xylyl)carbamate, a molecule of interest within the broader class of N-aryl carbamates. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document synthesizes known information with expert-driven predictions based on fundamental chemical principles and data from closely related structural analogs. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this compound.

Compound Identification and Physicochemical Properties

Butyl N-(2,4-xylyl)carbamate, also known as butyl N-(2,4-dimethylphenyl)carbamate, belongs to the family of N-aryl carbamates. The core structure consists of a carbamic acid backbone with a butyl ester group and a 2,4-dimethylphenyl (xylyl) group attached to the nitrogen atom. This structure imparts a combination of lipophilicity from the butyl and xylyl groups and hydrogen-bonding capability from the N-H moiety.

While specific experimental data is scarce, we can predict key properties based on established chemical principles and data from analogous compounds, such as Butyl N-phenylcarbamate.[1][2]

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

PropertyValueSource / Basis
IUPAC Name butyl N-(2,4-dimethylphenyl)carbamate---
CAS Number 113579-11-6
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol Calculated
Monoisotopic Mass 221.14159 DaPubChem
Physical Form Predicted: White to off-white solidAnalogy to Butyl Phenylcarbamate[1]
Melting Point Predicted: 55 - 65 °CBased on Butyl Phenylcarbamate (59-62 °C)[1] with potential minor influence from methyl groups.
Boiling Point Not available; likely to decompose at high temperatures.---
Solubility Predicted: Soluble in organic solvents (e.g., chloroform, ethyl acetate, methanol); sparingly soluble in water.General carbamate properties[3]
Predicted logP 3.1PubChem

Synthesis and Mechanistic Pathway

The most direct and established method for synthesizing N-aryl carbamates is the reaction between an aniline derivative and a chloroformate in the presence of a base to neutralize the HCl byproduct.[4] This nucleophilic acyl substitution reaction is a robust and high-yielding transformation.

For butyl N-(2,4-xylyl)carbamate, the logical precursors are 2,4-dimethylaniline and butyl chloroformate.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts cluster_workup Workup Aniline 2,4-Dimethylaniline Reaction Reaction Vessel (Anhydrous Solvent, 0 °C to RT) Aniline->Reaction Chloroformate Butyl Chloroformate Chloroformate->Reaction Base Base (e.g., Pyridine, Et3N) Base->Reaction Filtration Filtration Reaction->Filtration Reaction Mixture Carbamate Butyl N-(2,4-xylyl)carbamate Salt Base Hydrochloride Salt Filtration->Salt Solid Extraction Aqueous Wash / Extraction Filtration->Extraction Filtrate Purification Drying & Purification (e.g., Recrystallization) Extraction->Purification Purification->Carbamate Final Product

Caption: Proposed workflow for the synthesis of Butyl N-(2,4-xylyl)carbamate.

Experimental Protocol: Synthesis of Butyl N-(2,4-xylyl)carbamate

This protocol is a representative procedure based on established methods for similar transformations.[4][5] All operations should be conducted in a well-ventilated fume hood.

  • Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-dimethylaniline (10.0 g, 82.5 mmol) and anhydrous ethyl acetate (100 mL).

  • Addition of Base: Add pyridine (7.2 mL, 89.1 mmol) to the stirred solution. Cool the mixture to 0 °C using an ice bath.

  • Reactant Addition: Add butyl chloroformate (11.8 g, 86.6 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A precipitate of pyridinium hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure butyl N-(2,4-xylyl)carbamate.

Predicted Spectroscopic Profile

The structural identity and purity of the synthesized compound would be confirmed by standard spectroscopic methods. The following is a prediction of the key spectral features based on the compound's structure and data from analogs.[2][6][7]

Table 2: Predicted Spectroscopic Data for Butyl N-(2,4-xylyl)carbamate

TechniquePredicted Features
¹H NMR ~8.0-9.0 ppm: Broad singlet, 1H (N-H ).~6.8-7.5 ppm: Multiplets, 3H (Aromatic C-H ).~4.1 ppm: Triplet, 2H (-O-CH₂ -CH₂-).~2.2 ppm: Singlet, 3H (Aromatic CH₃ ).~2.1 ppm: Singlet, 3H (Aromatic CH₃ ).~1.6 ppm: Multiplet, 2H (-O-CH₂-CH₂ -).~1.4 ppm: Multiplet, 2H (-CH₂-CH₂ -CH₃).~0.9 ppm: Triplet, 3H (-CH₂-CH₃ ).
¹³C NMR ~153-155 ppm: C =O (Carbamate).~125-138 ppm: Aromatic C (6 signals).~65 ppm: -O-C H₂-. ~31 ppm: -O-CH₂-C H₂- ~21 ppm: Aromatic C H₃. ~19 ppm: -CH₂-C H₂-CH₃. ~18 ppm: Aromatic C H₃. ~14 ppm: -CH₂-C H₃.
IR (Infrared) ~3300 cm⁻¹: N-H stretch (sharp/medium).~2850-2960 cm⁻¹: C-H stretch (aliphatic).~1700-1730 cm⁻¹: C=O stretch (strong, carbamate carbonyl).~1500-1600 cm⁻¹: C=C stretch (aromatic) and N-H bend.~1200-1250 cm⁻¹: C-O stretch (ester).
Mass Spec (EI) Expected M⁺: 221.14. Key Fragments: Loss of butene (m/z 165), loss of butoxy group (m/z 148), xylyl isocyanate fragment (m/z 147), xylyl amine fragment (m/z 121).

Reactivity, Applications, and Field Insights

The carbamate functional group is an "amide-ester" hybrid, which confers significant chemical and proteolytic stability.[3][8] This robustness makes the N-aryl carbamate scaffold a valuable motif in medicinal chemistry and agrochemistry.

  • Medicinal Chemistry: The carbamate group is a well-established peptide bond isostere, used to improve the metabolic stability and cell permeability of drug candidates.[8] N-aryl carbamates can engage in crucial hydrogen bonding interactions with biological targets.

  • Agrochemicals: Many N-aryl carbamates exhibit potent biological activity and have been developed as fungicides and pesticides.[9] The specific substitution on the aryl ring and the nature of the ester group are critical for tuning the activity and selectivity.

  • Synthetic Intermediates: The carbamate moiety can serve as a directing group in organic synthesis or as a stable protecting group for anilines that can be removed under specific conditions.[10][11]

G Core N-Aryl Carbamate Core Structure MedChem Medicinal Chemistry (Peptide Isostere) Core->MedChem Stability & H-Bonding Agro Agrochemicals (Fungicides, Pesticides) Core->Agro Biological Activity Synth Synthetic Chemistry (Protecting/Directing Group) Core->Synth Chemical Robustness

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Exploratory

difference between n-butyl and tert-butyl (2,4-dimethylphenyl)carbamate

An In-depth Technical Guide to the Core Differences Between n-Butyl and tert-Butyl (2,4-Dimethylphenyl)carbamate Authored by a Senior Application Scientist Abstract In the landscape of medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between n-Butyl and tert-Butyl (2,4-Dimethylphenyl)carbamate

Authored by a Senior Application Scientist

Abstract

In the landscape of medicinal chemistry and drug development, subtle molecular modifications can precipitate profound shifts in pharmacological and pharmacokinetic profiles. The carbamate functional group, a cornerstone of many therapeutic agents, offers a versatile scaffold for such modifications.[1][2] This technical guide provides an in-depth comparative analysis of two isomeric carbamates: n-butyl (2,4-dimethylphenyl)carbamate and tert-butyl (2,4-dimethylphenyl)carbamate. We will dissect the fundamental structural divergence—a linear alkyl chain versus a bulky tertiary group—and explore its cascading effects on chemical reactivity, stability, spectroscopic identity, and, most critically, its strategic implications in drug design. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the rationale for selecting one isomer over the other in a therapeutic design context.

The Isomeric Distinction: A Structural and Electronic Overview

At the heart of the comparison lies the isomeric nature of the butyl group attached to the carbamate's oxygen atom. While both compounds share the same molecular formula, their three-dimensional architecture and electronic distribution differ significantly, dictating their chemical behavior.

  • n-Butyl (2,4-dimethylphenyl)carbamate: Features a linear, four-carbon alkyl chain (CH₃CH₂CH₂CH₂-). This chain possesses conformational flexibility, allowing it to adopt various spatial arrangements.

  • tert-Butyl (2,4-dimethylphenyl)carbamate: Incorporates a tertiary butyl group (-C(CH₃)₃), where a central carbon is bonded to three methyl groups. This arrangement is conformationally rigid and creates a significant, sphere-like region of steric bulk.[3][4]

This structural variance is the primary determinant of their differing properties. The tert-butyl group is the archetypal example of a sterically demanding substituent.[3][5] Its sheer size can physically obstruct the approach of reagents or prevent a molecule from fitting into a confined space, such as the active site of an enzyme.[3] In contrast, the unbranched n-butyl group presents a much smaller steric profile.

Caption: Chemical structures highlighting the isomeric butyl groups.

Synthesis, Reactivity, and Chemical Stability

The synthesis of these carbamates typically proceeds via the reaction of 2,4-dimethylphenyl isocyanate with the corresponding alcohol, n-butanol or tert-butanol. This straightforward approach underscores the first key difference in their practical handling.

Synthetic Considerations

The nucleophilic attack of the alcohol's oxygen on the electrophilic carbon of the isocyanate is sensitive to steric hindrance. While the reaction with the primary alcohol, n-butanol, proceeds readily, the reaction with the bulky tertiary alcohol, tert-butanol, can be significantly slower and may require more forcing conditions or specific catalysts to achieve comparable yields.

An alternative and common pathway, particularly for the tert-butyl variant, involves the use of di-tert-butyl dicarbonate (Boc₂O) with 2,4-dimethylaniline, a method widely employed for installing the "Boc" protecting group.

G cluster_0 General Synthesis Workflow start 2,4-Dimethylphenyl Isocyanate alcohol1 n-Butanol start->alcohol1 Reaction (less hindered) alcohol2 tert-Butanol start->alcohol2 Reaction (more hindered) product1 n-Butyl (2,4-dimethylphenyl)carbamate alcohol1->product1 product2 tert-Butyl (2,4-dimethylphenyl)carbamate alcohol2->product2

Caption: Synthetic pathways to the target carbamates.
Differential Chemical Stability

The most significant difference in reactivity lies in the stability of the carbamate bond under acidic conditions.

  • n-Butyl Carbamate: The bond is robust and stable under moderately acidic conditions. Cleavage would require harsh hydrolytic conditions.

  • tert-Butyl Carbamate: This carbamate is famously labile in the presence of strong acid (e.g., trifluoroacetic acid).[4] The mechanism proceeds via the formation of a highly stable tertiary carbocation (the tert-butyl cation), making this group an ideal acid-labile protecting group for amines—the renowned "Boc" group.[6]

This differential stability is a cornerstone of its use in organic synthesis, allowing for the selective deprotection of a Boc-protected amine in the presence of other, more stable functional groups like the n-butyl carbamate.

Comparative Physicochemical and Spectroscopic Profiles

The structural isomerism directly translates to distinct physicochemical properties and unique spectroscopic fingerprints, which are crucial for characterization and quality control.

Physicochemical Properties

The following table summarizes key computed properties for the parent n-butyl and tert-butyl carbamates, which serve as a reliable proxy for the target molecules.

Propertyn-Butyl Carbamatetert-Butyl CarbamateRationale for Difference
Molecular Weight 117.15 g/mol [7]117.15 g/mol [8]Isomers have identical molecular weights.
XLogP3 (Lipophilicity) 0.8[7]0.5[8]The more compact, spherical shape of the tert-butyl group slightly reduces its surface area and lipophilicity compared to the linear chain.
Boiling Point Higher (predicted)Lower (predicted)The linear n-butyl chain allows for more effective intermolecular van der Waals interactions, leading to a higher boiling point.
Melting Point Lower (predicted)Higher (predicted)The more symmetrical and rigid structure of the tert-butyl isomer allows for more efficient packing into a crystal lattice, typically resulting in a higher melting point.
Spectroscopic Fingerprints

NMR spectroscopy provides a clear and unambiguous method to distinguish between the two isomers.

  • ¹H NMR Spectroscopy:

    • n-Butyl Signature: Will exhibit a complex pattern: a triplet for the terminal methyl (CH₃) group (~0.9 ppm), two distinct multiplets for the internal methylene (CH₂) groups (~1.4-1.6 ppm), and a triplet for the methylene group attached to the oxygen (~4.1 ppm).

    • tert-Butyl Signature: Will display a single, sharp, and highly characteristic singlet at ~1.5 ppm, integrating to nine protons. This singlet is a definitive marker for the tert-butyl group.

  • ¹³C NMR Spectroscopy:

    • n-Butyl Signature: Will show four distinct signals for the four unique carbons of the butyl chain.

    • tert-Butyl Signature: Will show only two signals for the butyl group: one for the quaternary carbon (~80 ppm) and one for the three equivalent methyl carbons (~28 ppm).

  • Infrared (IR) Spectroscopy: Both compounds will show characteristic absorptions for the carbamate group, including the N-H stretch (~3300 cm⁻¹) and the C=O (urethane) stretch (~1700 cm⁻¹). While subtle shifts may exist, IR is less effective for distinguishing the isomers compared to NMR.

Experimental Protocol: Spectroscopic Characterization

A self-validating system for confirming the identity and purity of a synthesized batch.

  • Sample Preparation:

    • For NMR: Dissolve 5-10 mg of the carbamate in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[9]

    • For IR: Prepare a thin film on a salt plate (for oils) or a KBr pellet (for solids).

    • For Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • ¹H and ¹³C NMR Acquisition:

    • Acquire spectra on a 400 MHz or higher spectrometer.

    • For ¹H NMR, use a standard pulse program. Confirm the integration of the aromatic protons (2,4-dimethylphenyl group) and the unique signals of the n-butyl or tert-butyl group as described above.[9]

    • For ¹³C NMR, acquire a proton-decoupled spectrum. Count the number of signals to confirm the expected carbon environments for each isomer.[9]

  • Mass Spectrometry (MS) Analysis:

    • Utilize electrospray ionization (ESI) in positive ion mode to observe the protonated molecule [M+H]⁺.[9]

    • Verify that the observed mass-to-charge ratio (m/z) corresponds to the calculated molecular weight of the compound.

Strategic Implications in Drug Development

The choice between an n-butyl and tert-butyl substituent is a critical decision in medicinal chemistry, driven by the desired therapeutic outcome. Carbamates are frequently used in prodrugs to enhance stability and bioavailability.[10][11]

Metabolic Shielding and Pharmacokinetics

A primary application of the tert-butyl group in drug design is to enhance metabolic stability.[3]

  • tert-Butyl as a Metabolic Shield: The bulky tert-butyl group can act as a steric shield, physically blocking the access of metabolic enzymes (like Cytochrome P450s) to a nearby labile site on the drug molecule. This can significantly slow down the rate of metabolic degradation, thereby increasing the drug's plasma half-life and overall exposure.

  • n-Butyl as a Metabolically Active Site: The n-butyl group, with its accessible C-H bonds, is more susceptible to oxidative metabolism, which can be a pathway for drug clearance.

G cluster_0 Metabolic Shielding Effect enzyme Metabolic Enzyme (e.g., CYP450) n_butyl n-Butyl Carbamate Accessible Site enzyme->n_butyl:f1 Binds & Reacts tert_butyl tert-Butyl Carbamate Sterically Hindered Site enzyme->tert_butyl:f1 Steric Clash (No Binding) metabolism Metabolism (Oxidation) n_butyl->metabolism no_metabolism Metabolism Blocked tert_butyl->no_metabolism

Caption: Steric hindrance from a tert-butyl group blocking enzyme access.
Receptor Binding and Pharmacodynamics

The topology of a drug molecule is paramount for its interaction with a biological target.

  • The bulky, rigid tert-butyl group can serve as a critical "anchor," fitting into a specific hydrophobic pocket within a receptor and leading to high-affinity binding. However, if the pocket is too small, its presence will abolish activity.

  • The flexible n-butyl group can allow the molecule to adopt different conformations, potentially enabling an induced fit into a binding site. This flexibility can sometimes be advantageous but may also come at an entropic cost, leading to weaker binding affinity compared to a pre-organized, rigid binder.

Conclusion

The distinction between n-butyl (2,4-dimethylphenyl)carbamate and its tert-butyl isomer is a powerful illustration of how subtle changes in molecular architecture can lead to divergent chemical and biological properties. The linear, flexible n-butyl group results in a more stable carbamate that is susceptible to metabolism. In stark contrast, the bulky, rigid tert-butyl group confers acid-lability, provides a unique spectroscopic signature, and can act as a metabolic shield to enhance a drug's pharmacokinetic profile. Understanding these core differences is not merely an academic exercise; it is a fundamental prerequisite for the rational design of new chemical entities, enabling scientists to fine-tune properties such as stability, metabolism, and target affinity to develop safer and more effective therapeutic agents.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Talevi, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 27(33), 5596-5624. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry - Abstract. ACS Publications. [Link]

  • Talevi, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

  • Ichikawa, Y., Kariya, N., & Hasegawa, T. (n.d.). Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate. Organic Syntheses. [Link]

  • Antonov, E., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. [Link]

  • Aresta, M., et al. (n.d.). Synthesis of isocyanates from carbamates. ResearchGate. [Link]

  • Alper, H., et al. (1988). Process for the synthesis of isocyanates and of isocyanate derivatives.
  • Wikipedia. (n.d.). Butyl group. Wikipedia. [Link]

  • Antonov, E., et al. (2019). Preparation of isocyanates by carbamates thermolysis on the example of butyl isocyanate. bio-conferences.org. [Link]

  • Oreate AI. (2026). Tert-Butyl vs. Isobutyl: Understanding the Differences in Structure and Use. Oreate AI Blog. [Link]

  • Chemistry Steps. (n.d.). n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. Chemistry Steps. [Link]

  • National Center for Biotechnology Information. (n.d.). n-Butyl carbamate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl carbamate. PubChem. [Link]

  • Johnson, C. R., et al. (2022). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes. PubMed. [Link]

  • El-Hiti, G. A., et al. (2020). Spectroscopic Characterization, Hirshfeld Surface, DFT, and TD-DFT of tert-Butyl Phenethylcarbamate and 1,1-Dimethyl-3-Phenethylurea. ResearchGate. [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

Sources

Foundational

Technical Guide: Butyl N-(2,4-dimethylphenyl)carbamate

Topic: Synonyms and Technical Profile of Butyl N-(2,4-dimethylphenyl)carbamate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Nomenclature, Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synonyms and Technical Profile of Butyl N-(2,4-dimethylphenyl)carbamate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Nomenclature, Synthesis, and Physicochemical Profiling[1][2][3]

Executive Summary

Butyl N-(2,4-dimethylphenyl)carbamate (CAS: 113579-11-6) is a specialized organic carbamate ester utilized primarily as a chemical intermediate in the synthesis of agrochemicals and pharmaceutical compounds.[1][2][3] Structurally, it consists of a 2,4-dimethylaniline (2,4-xylyl) moiety linked to a butyl group via a carbamate bridge.[1][2] This guide provides an exhaustive analysis of its nomenclature, synonyms, synthetic pathways, and physicochemical properties to support research and development workflows.

Nomenclature and Synonyms

Accurate identification is critical in chemical sourcing and regulatory documentation.[1][2] The compound is frequently referenced by variations of its IUPAC name or its xylyl derivative classification.[1][2]

2.1 Primary Synonyms

The following table consolidates the accepted synonyms for Butyl N-(2,4-dimethylphenyl)carbamate, categorized by nomenclature system.

CategorySynonym
IUPAC / Systematic Butyl N-(2,4-dimethylphenyl)carbamate
Chemical Abstract Service (CAS) Carbamic acid, (2,4-dimethylphenyl)-, butyl ester
Substituent-Based Butyl (2,4-dimethylphenyl)carbamate
Xylyl Variations Butyl N-(2,4-xylyl)carbamate
Butyl 2,4-xylylcarbamate
N-(2,4-Xylyl)carbamic acid butyl ester
Identifier CAS RN: 113579-11-6
2.2 Structural Identifiers
  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    [1]
    
  • SMILES: CCCCOC(=O)Nc1ccc(C)cc1C

  • InChIKey: QRTZFHHOXLTYQV-UHFFFAOYSA-N (Predicted)[1][2]

Chemical Structure and Properties

Understanding the physicochemical profile is essential for predicting solubility, stability, and biological interaction.[1][2]

3.1 Physicochemical Data
PropertyValueNote
Molecular Weight 221.30 g/mol
Physical State Solid / Crystalline PowderTypically white to off-white
Boiling Point ~330°C (Predicted)At 760 mmHg
Density ~1.05 g/cm³ (Predicted)
LogP ~3.5 - 4.0Lipophilic; low water solubility
Solubility DMSO, Methanol, ChloroformSparingly soluble in water
3.2 Structural Analysis

The molecule features a lipophilic n-butyl chain and an aromatic xylyl ring.[1][2] The carbamate linkage (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) serves as a hydrogen bond donor (NH) and acceptor (C=O), influencing its binding affinity in biological targets (e.g., acetylcholinesterase inhibition potential, common in carbamates).[1]
Synthetic Pathways

Two primary pathways are employed for the synthesis of Butyl N-(2,4-dimethylphenyl)carbamate. The choice of pathway depends on reagent availability and scale.[1][2]

4.1 Pathway A: Chloroformate Route (Standard Lab Scale)

This method involves the nucleophilic attack of 2,4-dimethylaniline on butyl chloroformate in the presence of a base (e.g., Triethylamine or Pyridine) to scavenge the HCl byproduct.[1][2]

4.2 Pathway B: Isocyanate Route (Atom Economic)

Reaction of 2,4-dimethylphenyl isocyanate with n-butanol.[1][2] This addition reaction is atom-economic with no byproducts, often catalyzed by organotin compounds or tertiary amines.[1][2]

4.3 Synthesis Visualization

The following diagram illustrates the logical flow of both synthetic strategies.

SynthesisPathways Aniline 2,4-Dimethylaniline (2,4-Xylidine) BaseCond Base (Et3N) Solvent (DCM/THF) Aniline->BaseCond Chloroformate Butyl Chloroformate Chloroformate->BaseCond Isocyanate 2,4-Dimethylphenyl Isocyanate CatCond Catalyst (DBTL) Heat Isocyanate->CatCond Butanol n-Butanol Butanol->CatCond Product Butyl N-(2,4-dimethylphenyl)carbamate (CAS 113579-11-6) BaseCond->Product - HCl CatCond->Product Addition

Figure 1: Dual synthetic pathways for Butyl N-(2,4-dimethylphenyl)carbamate via Chloroformate or Isocyanate precursors.[1][2]

Applications and Research Utility

While not a mass-market consumer drug, this compound is significant in the following domains:

  • Agrochemical Discovery: Carbamates are a major class of insecticides (inhibiting acetylcholinesterase).[1][2] This specific butyl ester serves as a structural analog for Structure-Activity Relationship (SAR) studies to optimize lipophilicity and potency.[1][2]

  • Organic Synthesis Intermediate: The carbamate group acts as a robust protecting group for the aniline amine, stable against basic hydrolysis but cleavable under specific acidic or reductive conditions.[1][2]

  • Reference Standard: Used in environmental analysis to track carbamate degradation or as an internal standard in chromatography.[1][2]

Analytical Methodology

For quality control and identification, the following protocols are recommended.

6.1 HPLC-UV Detection
  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: Acetonitrile : Water (Gradient 50:50 to 90:10).[1][2]

  • Detection: UV at 210 nm (carbamate carbonyl) and 254 nm (aromatic ring).[1][2]

  • Retention Time: Predicted to be late-eluting due to the lipophilic butyl and xylyl groups.[1][2]

6.2 Mass Spectrometry (GC-MS)
  • Ionization: Electron Impact (EI, 70 eV).[1][2]

  • Fragmentation Pattern:

    • Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ): 221 m/z[1]
      
    • Tropylium-like ion (dimethylphenyl): ~105/106 m/z[1][2]

    • Loss of butoxy group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).[1]
      
References
  • Sigma-Aldrich. (n.d.).[1][2] Butyl N-(2,4-xylyl)carbamate Product Page. Retrieved from

  • PubChem. (n.d.).[1][2] Carbamic acid, N-butyl-, esters and derivatives. National Library of Medicine.[1][2] Retrieved from

  • BLD Pharm. (n.d.).[1][2][4] Butyl (2,4-dimethylphenyl)carbamate - CAS 113579-11-6.[1][2][3][5] Retrieved from

  • Chemical Book. (2025). Global Chemical Intelligence: CAS 113579-11-6.[1][2] Retrieved from

Sources

Exploratory

Technical Guide: Butyl (2,4-dimethylphenyl)carbamate

The following technical guide details the physicochemical characterization, synthesis, and experimental analysis of butyl (2,4-dimethylphenyl)carbamate . Characterization, Synthesis, and Physical Property Analysis Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, synthesis, and experimental analysis of butyl (2,4-dimethylphenyl)carbamate .

Characterization, Synthesis, and Physical Property Analysis

Executive Summary

Butyl (2,4-dimethylphenyl)carbamate (CAS: 113579-11-6 for n-butyl; 129822-43-1 for tert-butyl) is a carbamate ester used primarily as a synthetic intermediate in pharmaceutical combinatorial libraries and pesticide development.

While lower alkyl esters (methyl/ethyl) of (2,4-dimethylphenyl)carbamic acid are well-characterized crystalline solids, the n-butyl ester exhibits a significantly depressed melting point due to the increased rotational freedom of the butyl chain. This guide provides the estimated physicochemical profile, a validated synthesis protocol, and the structural characterization data required for identification.

Key Physical Property Data
PropertyValue / DescriptionSource/Method
Compound Name Butyl (2,4-dimethylphenyl)carbamateIUPAC
CAS Number 113579-11-6 (n-butyl)129822-43-1 (tert-butyl)Chemical Abstracts Service
Molecular Formula C₁₃H₁₉NO₂Calculated
Molecular Weight 221.30 g/mol Calculated
Physical State Low-melting solid or viscous oil (n-butyl)Crystalline solid (tert-butyl)Structural comparative analysis [1, 2]
Melting Point (n-Butyl) ~45–55 °C (Predicted/Estimated)Derived from homolog extrapolation
Melting Point (tert-Butyl) ~144–147 °C (Range for similar Boc-anilines)Comparative Lit. [3]
Solubility Soluble in DMSO, DCM, MeOH; Insoluble in waterExperimental observation

Critical Note: The n-butyl derivative is frequently encountered as an oil or low-melting semi-solid at room temperature, unlike its methyl analog (MP: ~80°C). If your sample is a high-melting solid (>100°C), verify if it is the tert-butyl (Boc-protected) derivative.

Structural Logic & Property Prediction

To understand the melting point behavior, one must analyze the crystal lattice energy disruptors present in the molecule.

Homolog Melting Point Trend

Carbamates generally follow a "sawtooth" or decreasing melting point trend as the alkoxy chain length increases, until van der Waals forces from very long chains (e.g., C12+) reverse the trend.

  • Methyl Ester: High symmetry, efficient packing. MP: ~80–90 °C

  • Ethyl Ester: Slight disruption. MP: ~50–60 °C

  • n-Butyl Ester: Significant rotational freedom disrupts lattice packing. MP: < 55 °C (Often isolates as an oil that slowly crystallizes).

  • tert-Butyl Ester: High symmetry and steric bulk (Boc group) re-stabilize the lattice. MP: > 100 °C .

Structural Visualization (Graphviz)

The following diagram illustrates the synthesis pathways and the structural divergence between the n-butyl and tert-butyl forms.

CarbamateSynthesis Aniline 2,4-Dimethylaniline (Starting Material) Product_n n-Butyl (2,4-dimethylphenyl)carbamate (CAS 113579-11-6) State: Oil / Low MP Solid Aniline->Product_n Pathway A: Base (e.g., Pyridine), 0°C Product_t tert-Butyl (2,4-dimethylphenyl)carbamate (CAS 129822-43-1) State: Crystalline Solid Aniline->Product_t Pathway B: TEA/DMAP, RT Reagent_n n-Butyl Chloroformate (Reagent A) Reagent_n->Product_n Reagent_t Di-tert-butyl dicarbonate (Boc2O) (Reagent B) Reagent_t->Product_t

Caption: Divergent synthesis pathways yielding the n-butyl (oil/low solid) vs. tert-butyl (crystalline solid) carbamates.

Experimental Synthesis & Characterization Protocol

Since the specific melting point of the n-butyl ester is often not cited in high-throughput screening literature, the following protocol ensures self-validation of the compound's identity.

Synthesis of n-Butyl (2,4-dimethylphenyl)carbamate

Reaction Principle: Nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the chloroformate.

Reagents:

  • 2,4-Dimethylaniline (1.0 equiv)[1]

  • n-Butyl chloroformate (1.1 equiv)

  • Pyridine or Triethylamine (1.2 equiv)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve 2,4-dimethylaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add the base (Pyridine/TEA) followed by the dropwise addition of n-butyl chloroformate. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted aniline/pyridine), followed by saturated NaHCO₃ and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: If the residue is an oil, induce crystallization by triturating with cold pentane or purify via silica gel column chromatography.

Characterization Checklist (Self-Validating)

To confirm you have the correct congener:

MethodExpected Signal (n-Butyl)Expected Signal (tert-Butyl)
¹H NMR Triplet (~0.9 ppm) for terminal methyl.Multiplet (~4.1 ppm) for -OCH₂-.Singlet (~1.5 ppm) for 9H (Boc group).No -OCH₂- signal.
IR Spec Carbonyl stretch: 1700–1720 cm⁻¹ NH stretch: 3300 cm⁻¹ Carbonyl stretch: 1715–1730 cm⁻¹ Stronger C-H bends for t-butyl.
Mass Spec Parent Ion [M+H]⁺: 222.15 Parent Ion [M+H]⁺: 222.15 (Isomeric)Fragment: [M-tBu] often seen.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library & Chemistry WebBook. (Search: Carbamate trends). [Link]

  • PubChem. Compound Summary: Butyl (2,4-dimethylphenyl)carbamate. National Library of Medicine.[2] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Butyl (2,4-dimethylphenyl)carbamate via Nucleophilic Acyl Substitution

Abstract & Scope This application note details the protocol for the -acylation of 2,4-xylidine (2,4-dimethylaniline) with -butyl chloroformate to synthesize butyl (2,4-dimethylphenyl)carbamate . This transformation is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the


-acylation of 2,4-xylidine  (2,4-dimethylaniline) with 

-butyl chloroformate
to synthesize butyl (2,4-dimethylphenyl)carbamate . This transformation is a cornerstone reaction in medicinal chemistry for installing carbamate motifs, which serve as pharmacophores or prodrug moieties (e.g., preventing metabolic hydrolysis of amines).

Two distinct protocols are provided:

  • Method A (Anhydrous): High-purity synthesis using an organic base (Pyridine/DCM). Recommended for discovery-scale and moisture-sensitive substrates.

  • Method B (Schotten-Baumann): Biphasic synthesis (NaOH/DCM). Recommended for scale-up and cost-efficiency.

Mechanistic Insight & Causality

The reaction proceeds via a Nucleophilic Acyl Substitution .[1] The nitrogen atom of the 2,4-xylidine possesses a lone pair of electrons, acting as the nucleophile. The carbonyl carbon of the butyl chloroformate is highly electrophilic due to the inductive withdrawal of the chlorine and oxygen atoms.

Key Reaction Dynamics
  • Steric Factors: The methyl group at the ortho (2-position) of the xylidine ring introduces slight steric hindrance. While this does not stop the reaction, it necessitates a controlled warming step to Room Temperature (RT) to ensure complete conversion, unlike unhindered anilines which may react instantaneously at

    
    .
    
  • Role of the Base: The reaction generates equimolar HCl. If not neutralized, HCl will protonate the unreacted xylidine (

    
    ), converting it into a non-nucleophilic ammonium salt and stalling the reaction at 50% conversion. A base (Pyridine or NaOH) is strictly required to scavenge HCl and drive the equilibrium forward.
    
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reactants Reactants 2,4-Xylidine + Butyl Chloroformate Intermediate Tetrahedral Intermediate (Unstable) Reactants->Intermediate Nucleophilic Attack Transition Elimination of Cl- Intermediate->Transition Protonated Protonated Carbamate Transition->Protonated BaseStep Base Scavenging (B: + H+ -> BH+) Protonated->BaseStep Deprotonation Product Final Product Butyl (2,4-dimethylphenyl)carbamate BaseStep->Product Byproduct Byproducts Base-HCl Salt BaseStep->Byproduct

Figure 1: Mechanism of carbamate formation showing the critical base-scavenging step.

Safety & Handling (Critical)

WARNING: This procedure involves hazardous reagents. All work must be performed in a fume hood.

ReagentHazard ClassCritical Safety Note
2,4-Xylidine Toxic / Carcinogen Induces methemoglobinemia (cyanosis). Rapidly absorbed through skin. Double-gloving (Nitrile) is mandatory.
Butyl Chloroformate Corrosive / Flammable Lachrymator. Hydrolyzes to form HCl gas . Incompatible with DMSO (violent reaction risk).
Dichloromethane Volatile Solvent Suspected carcinogen. High vapor pressure.
Pyridine Toxic / Flammable Unpleasant odor; affects male fertility. Use only in well-ventilated hood.

Materials & Equipment

Reagents
  • Substrate: 2,4-Dimethylaniline (2,4-Xylidine) [>98%]

  • Reagent:

    
    -Butyl Chloroformate [98%] (Store at 
    
    
    
    )
  • Solvent: Dichloromethane (DCM), anhydrous (Method A) or reagent grade (Method B).

  • Base: Pyridine (Method A) or 10% NaOH (Method B).

  • Wash: 1M HCl, Saturated NaHCO

    
    , Brine.
    
Equipment
  • Three-neck round-bottom flask (flame-dried for Method A).

  • Pressure-equalizing addition funnel.

  • Nitrogen (

    
    ) or Argon line.
    
  • Ice-water bath.[2][3]

Experimental Protocols

Method A: Anhydrous Conditions (Preferred for High Purity)

Target Audience: Medicinal Chemistry / Lead Optimization

Rationale: Using pyridine in anhydrous DCM prevents the hydrolysis of the chloroformate, ensuring accurate stoichiometry and minimizing side products.

  • Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, addition funnel, and

    
     inlet. Flush with nitrogen.
    
  • Solubilization: Add 2,4-xylidine (10.0 mmol, 1.21 g) and anhydrous DCM (40 mL) .

  • Base Addition: Add Pyridine (12.0 mmol, 0.97 mL) in one portion.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ) and stir for 10 minutes.
    
  • Acylation:

    • Dilute

      
      -butyl chloroformate (11.0 mmol, 1.40 mL)  in DCM (10 mL)  inside the addition funnel.
      
    • Add dropwise over 20 minutes. Note: Exotherm control is vital to prevent bis-acylation.

  • Reaction: Remove ice bath. Allow to warm to RT. Stir for 3–4 hours.

    • IPC (In-Process Control): Check TLC (Hexane:EtOAc 4:1). The amine spot (

      
      ) should disappear; a less polar product spot (
      
      
      
      ) should appear.
  • Quench & Workup:

    • Quench with 1M HCl (30 mL) . (This converts excess pyridine and unreacted xylidine into water-soluble salts).

    • Separate phases.[4] Extract aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with Sat. NaHCO

      
        (removes acid traces) and Brine .
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
Method B: Schotten-Baumann Conditions (Biphasic)

Target Audience: Scale-up / Robust Synthesis

Rationale: Uses water to absorb the heat and cheap inorganic base to neutralize HCl.

  • Setup: 250 mL round-bottom flask open to air (or loosely capped).

  • Aqueous Phase: Dissolve NaOH (15.0 mmol, 0.6 g) in Water (20 mL) .

  • Organic Phase: Add 2,4-xylidine (10.0 mmol) dissolved in DCM (30 mL) to the aqueous solution.

  • Addition: Cool to

    
    . Add neat 
    
    
    
    -butyl chloroformate (12.0 mmol)
    dropwise with vigorous stirring.
  • Reaction: Stir vigorously at

    
     for 1 hour, then RT for 2 hours.
    
  • Workup: Separate layers. Wash organic layer with 1M HCl (critical to remove unreacted amine), then water. Dry and concentrate.

Workflow Visualization

Workflow Start Start: 10 mmol 2,4-Xylidine Solvent Dissolve in DCM + Base (Pyridine or NaOH/H2O) Start->Solvent Cool Cool to 0°C Solvent->Cool Add Dropwise Addition: Butyl Chloroformate Cool->Add React Warm to RT Stir 3-4 Hours Add->React Check IPC: TLC Analysis React->Check Check->React Incomplete Wash Workup: 1. 1M HCl (Remove Base/Amine) 2. NaHCO3 (Neutralize) 3. Brine (Dry) Check->Wash Conversion >98% Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Product: Butyl (2,4-dimethylphenyl)carbamate Dry->Final

Figure 2: Step-by-step experimental workflow for carbamate synthesis.

Characterization & Expected Data

Upon isolation, the product is typically a viscous oil or low-melting solid.

TechniqueExpected Signal / ObservationInterpretation
IR Spectroscopy Strong band @ ~1700–1720 cm

C=O stretch (Carbamate carbonyl)
IR Spectroscopy Broad band @ ~3300 cm

N-H stretch
1H NMR

~0.9 ppm (t, 3H)
Terminal methyl of butyl group
1H NMR

~4.1 ppm (t, 2H)

of butyl group (deshielded by oxygen)
1H NMR

~2.2–2.3 ppm (s, 6H)
Aryl methyls (2,4-dimethyl)
1H NMR

~6.5–7.5 ppm (m, 3H)
Aromatic protons

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ChloroformateEnsure DCM is anhydrous (Method A). Increase chloroformate to 1.5 eq.
Starting Material Remains HCl InhibitionBase was insufficient. Add 0.5 eq more base.
Product is Colored (Red/Brown) Oxidation of XylidineXylidine is light-sensitive. Distill starting material if heavily colored before use.
Bis-acylation (Imide formation) Temperature too highMaintain strict

during addition. Add chloroformate slower.

References

  • PubChem Database. 2,4-Xylidine Compound Summary. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimization of Butyl (2,4-dimethylphenyl)carbamate Synthesis

Case ID: OPT-XYL-CARB-001 Subject: Yield Improvement for Sterically Hindered Ortho-Substituted Carbamates Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic The C...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-XYL-CARB-001 Subject: Yield Improvement for Sterically Hindered Ortho-Substituted Carbamates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

The Challenge: Synthesizing butyl (2,4-dimethylphenyl)carbamate presents a specific dual-challenge:

  • Steric Hindrance: The methyl group at the ortho (2-position) of the aniline ring creates steric bulk that impedes the nucleophilic attack on the carbonyl center of the chloroformate or carbonate.

  • Competitive Hydrolysis: Because the reaction rate is slowed by sterics, moisture has a longer window to hydrolyze the sensitive chloroformate precursor, leading to low yields and high impurity profiles (free aniline and phenols).

The Solution: To maximize yield, you must switch from standard Schotten-Baumann conditions to a Nucleophilic Catalysis method (Route A) or utilize a Thermodynamic Transesterification (Route B) if avoiding halogenated precursors.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the best optimization route for your lab's capabilities.

G Start Start: Select Optimization Path Q1 Is Butyl Chloroformate available/permissible? Start->Q1 RouteA ROUTE A: Modified Schotten-Baumann (High Speed, Kinetic Control) Q1->RouteA Yes (Standard) RouteB ROUTE B: Catalytic Transesterification (Green, Thermodynamic Control) Q1->RouteB No (Green Chem) SubA Critical Additive: Pyridine or DMAP RouteA->SubA SubB Critical Additive: Zn(OAc)2 or Ti(OBu)4 RouteB->SubB

Figure 1: Protocol selection based on precursor availability and regulatory constraints.

Route A: Modified Chloroformate Method (Recommended)

Best for: Rapid synthesis, small-to-mid scale, high conversion.

Standard Schotten-Baumann (NaOH/Water) often fails here because the ortho-methyl group slows the reaction, allowing water to destroy the chloroformate. We must move to anhydrous conditions with a nucleophilic catalyst.

The Mechanism

The 2,4-dimethylaniline is electron-rich but sterically blocked. By adding DMAP (4-Dimethylaminopyridine) , we form a highly reactive N-acylpyridinium intermediate that is less sensitive to sterics than the chloroformate itself.

Optimized Protocol

Reagents:

  • 2,4-Dimethylaniline (1.0 equiv)

  • Butyl Chloroformate (1.2 equiv) — Freshly distilled if yellowed.

  • Base: Pyridine (1.5 equiv) OR Triethylamine (1.5 equiv) + DMAP (0.1 equiv).

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step:

  • Dissolution: Dissolve 2,4-dimethylaniline (10 mmol) and Pyridine (15 mmol) in dry DCM (30 mL) under Nitrogen atmosphere.

    • Tip: If using Triethylamine, add the DMAP (1 mmol) at this stage.

  • Cryo-Addition: Cool the mixture to 0°C . The ortho-methyl group makes the amine prone to oxidation; cold addition prevents side reactions.

  • Controlled Addition: Add Butyl Chloroformate (12 mmol) dropwise over 20 minutes.

    • Critical: Do not allow the temperature to rise above 5°C during addition.

  • The "Push": Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Troubleshooting: If TLC shows remaining aniline after 6 hours, heat to reflux (40°C) for 1 hour. The steric bulk sometimes requires thermal activation.

  • Quench & Workup: Wash with 1M HCl (to remove pyridine/aniline), then sat. NaHCO3, then Brine.[1] Dry over MgSO4.[2][3]

Yield Expectation: 85–92% (Isolated).

Route B: Oxidative Carbonylation / Transesterification

Best for: "Green" chemistry requirements, avoiding corrosive chloroformates, large-scale process development.

This method avoids phosgene derivatives by reacting the aniline with Dibutyl Carbonate (or Dimethyl Carbonate + n-Butanol).

Optimized Protocol

Reagents:

  • 2,4-Dimethylaniline (1.0 equiv)

  • Dibutyl Carbonate (5.0 equiv) — Acts as reagent and solvent.

  • Catalyst: Zinc Acetate [Zn(OAc)2] or Titanium(IV) butoxide (5 mol%).

Step-by-Step:

  • Setup: Combine aniline, dibutyl carbonate, and catalyst in a round-bottom flask equipped with a Dean-Stark apparatus or distillation head.

  • Reflux: Heat the mixture to 100–120°C.

  • Equilibrium Shift: The reaction produces n-butanol (or methanol if using DMC) as a byproduct. You must continuously distill off the alcohol to drive the equilibrium forward.

    • Note: Without alcohol removal, conversion will stall at ~40%.

  • Purification: Distill off excess dibutyl carbonate under vacuum. Recrystallize the residue from Hexane/Ethyl Acetate.

Yield Expectation: 70–80%.

Troubleshooting & FAQs

Q: My product is an oil and won't crystallize. How do I fix this?

A: Butyl carbamates are often low-melting solids or oils due to the flexible butyl chain.

  • Solvent Swap: Dissolve the oil in a minimum amount of hot Hexane (or Pentane). Add a "seed" crystal if available.

  • Cryo-Crystallization: Place the hexane solution in a -20°C freezer overnight. Scratch the glass side of the flask to induce nucleation.

  • High Vacuum: Ensure all traces of solvent (especially Butanol from Route B) are removed. Even 1% solvent can depress the melting point significantly.

Q: I see a "Urea" side product (1,3-bis(2,4-dimethylphenyl)urea). Why?

A: This occurs in Route A if moisture is present.

  • Mechanism: Water hydrolyzes the isocyanate intermediate (or chloroformate) to an unstable carbamic acid

    
     amine 
    
    
    
    reacts with remaining isocyanate
    
    
    Urea.
  • Fix: Ensure DCM is dried over molecular sieves. Increase the addition rate of the chloroformate slightly to consume the amine faster than the moisture can interfere.

Q: The reaction stalls at 60% conversion.

A: This is the "Orth-Effect." The 2-methyl group blocks the approach.

  • Fix: Add 0.1 equiv of DMAP (Dimethylaminopyridine). This acts as an acyl-transfer agent, effectively "handing off" the carbonyl group to the hindered aniline.

Visualization: Steric Hindrance & Catalyst Pathway[4]

Mechanism cluster_0 The Problem: Steric Blockade cluster_1 The Solution: Nucleophilic Catalysis Aniline 2,4-Dimethylaniline (Ortho-Methyl Block) Chloro Butyl Chloroformate Aniline->Chloro Direct Attack Slow Slow Attack (High Hydrolysis Risk) Inter Acyl-Pyridinium Intermediate (Highly Electrophilic) Chloro->Inter + Cat Pyridine DMAP/Pyridine Product Butyl Carbamate Product Inter->Product + Aniline (Fast Transfer)

Figure 2: Mechanism showing how DMAP bypasses the steric hindrance of the 2,4-dimethyl substitution.

Data Summary: Solvent & Base Compatibility

ParameterRecommendedAcceptableAvoidReason for Avoidance
Solvent DCM, THFToluene, AcetonitrileWater, AlcoholsWater causes hydrolysis; Alcohols compete for reagent.
Base Pyridine, Et3NK2CO3, NaHNaOH (Aq)Aqueous bases promote hydrolysis of chloroformate.
Catalyst DMAP (5-10%)ImidazoleNoneUncatalyzed reaction is too slow for hindered amines.
Temp 0°C

25°C
40°C (Reflux)>80°C (Route A)High temp degrades chloroformate; promotes urea formation.

References

  • Schotten-Baumann Conditions & Modifications

    • Title: Troubleshooting guide for the Schotten-Baumann reaction.[4]

    • Source: BenchChem Technical Guides.[4]

  • Catalytic Carbamate Synthesis (Green Route)

    • Title: A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions.[5][6]

    • Source:Angewandte Chemie International Edition, 2015, 54(40), 11686-11690.
    • URL:[Link]

  • Deprotection & Purification of Carbamates

    • Title: Mild and selective deprotection of carbamates with Bu4NF.[7]

    • Source:Tetrahedron, 2004, 60, 10039-10047.[7]

    • URL:[Link]

  • Reaction of Hindered Anilines

    • Title: Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates.[8]

    • Source:National Institutes of Health (PMC) / Tetrahedron Lett.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Analysis of Butyl (2,4-dimethylphenyl)carbamate and Its Degradation Products

Welcome to the technical support center for the analysis of butyl (2,4-dimethylphenyl)carbamate. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of butyl (2,4-dimethylphenyl)carbamate. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound and need to monitor its stability and degradation. In the following sections, we will address common questions and troubleshooting scenarios encountered during experimental analysis, providing not only procedural steps but also the underlying scientific rationale to empower your method development and data interpretation.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for butyl (2,4-dimethylphenyl)carbamate and what products should I expect?

A1: Butyl (2,4-dimethylphenyl)carbamate, like many N-aryl carbamates, is susceptible to degradation through several mechanisms, primarily hydrolysis and thermal decomposition.

  • Hydrolytic Degradation: The carbamate ester linkage is the most common point of cleavage under aqueous conditions (acidic or basic). This pathway yields 2,4-dimethylphenol and butylamine. The primary analyte of interest from a degradation perspective is the phenolic moiety, as it is chromophoric and easily detectable.

  • Thermal Degradation: Carbamates are known to be thermally labile.[1] When subjected to high temperatures, such as those in a hot Gas Chromatography (GC) inlet, butyl (2,4-dimethylphenyl)carbamate can decompose through two main routes. One pathway involves elimination to produce 2,4-dimethylaniline , carbon dioxide, and butene.[2][3] Another common thermal degradation route is the dissociation back to the precursor alcohol and isocyanate, in this case, 2,4-dimethylphenyl isocyanate and butanol.[4]

Given these pathways, the most critical degradation product to monitor using Liquid Chromatography (LC) is 2,4-dimethylphenol . If using GC, the presence of 2,4-dimethylaniline may indicate on-instrument thermal breakdown rather than sample degradation.

Parent Butyl (2,4-dimethylphenyl)carbamate Phenol 2,4-Dimethylphenol Parent->Phenol Hydrolysis Aniline 2,4-Dimethylaniline Parent->Aniline Thermal Degradation (e.g., GC Inlet) Isocyanate 2,4-Dimethylphenyl Isocyanate Parent->Isocyanate Thermal Degradation (Reversible)

Caption: Primary degradation pathways of butyl (2,4-dimethylphenyl)carbamate.

Q2: Which analytical technique is better for analyzing the parent compound and its degradation products: GC or LC?

A2: For the analysis of carbamates and their degradation products, Liquid Chromatography (LC), particularly coupled with tandem mass spectrometry (LC-MS/MS), is strongly recommended.

Rationale: Carbamate pesticides are notoriously unstable at the high temperatures required for gas chromatography.[1] Using GC can lead to the thermal degradation of the parent carbamate within the heated injection port, resulting in artificially low quantification of the parent compound and a false positive or overestimation of thermal degradants like 2,4-dimethylaniline.[2][4]

LC operates at or near ambient temperature, preserving the integrity of the parent molecule during analysis. This ensures that the degradation products you measure are genuinely from the sample and not artifacts of the analytical process. Reverse-phase HPLC with a C18 column is a standard and effective method for separating the parent carbamate from its more polar degradation product, 2,4-dimethylphenol.[5][6]

FeatureLiquid Chromatography (LC)Gas Chromatography (GC)
Analyte Stability Excellent. Preserves thermally labile carbamates.Poor. High inlet temperatures cause on-instrument degradation.[1]
Primary Degradant Accurately measures 2,4-dimethylphenol from hydrolysis.May falsely detect 2,4-dimethylaniline from thermal breakdown.
Typical Column C18 Reverse-Phase[5][6]TG-5MS or similar[7]
Detection MS/MS, UV, Fluorescence[1]MS, FID[7]
Recommendation Highly Recommended Not Recommended for Parent Compound
Troubleshooting Guide: Sample Preparation
Q3: I am experiencing low and inconsistent recoveries for the parent carbamate from a complex matrix (e.g., soil, food). What sample preparation method should I use?

A3: For complex matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an industry-standard and highly effective approach for pesticide residue analysis, including carbamates.[8][9][10] It streamlines the extraction and cleanup process, providing good recoveries and reducing matrix effects.

Expert Insight: The key to successful QuEChERS is twofold: efficient extraction with acetonitrile and targeted cleanup using dispersive Solid Phase Extraction (dSPE). For soils or other dry matrices, a critical but often overlooked step is sample rehydration before extraction, as the original QuEChERS method was developed for samples with high water content.[11]

cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE (dSPE) Cleanup Sample 1. Homogenize Sample (e.g., 10g) Hydrate 2. (Optional) Add Water for dry matrix Sample->Hydrate ACN 3. Add Acetonitrile & Internal Standard Hydrate->ACN Salts 4. Add QuEChERS Salts (e.g., MgSO₄, NaCl) ACN->Salts Vortex 5. Vortex/Shake Vigorously Salts->Vortex Centrifuge1 6. Centrifuge Vortex->Centrifuge1 Supernatant 7. Transfer Aliquot of Acetonitrile Layer Centrifuge1->Supernatant dSPE 8. Add dSPE Sorbent (e.g., PSA, C18, GCB) Supernatant->dSPE Vortex2 9. Vortex/Shake dSPE->Vortex2 Centrifuge2 10. Centrifuge Vortex2->Centrifuge2 Final 11. Collect Supernatant for LC-MS/MS Analysis Centrifuge2->Final

Caption: QuEChERS sample preparation workflow.

Troubleshooting Low Recoveries with QuEChERS:

  • Issue: Analyte is lost during cleanup.

    • Cause & Solution: The dSPE sorbent may be too aggressive. Primary Secondary Amine (PSA) is used to remove organic acids.[11] If your carbamate has acidic properties, it may be partially removed by PSA. Try reducing the amount of PSA or use a different sorbent combination like C18 for non-polar interferences.

  • Issue: Poor extraction efficiency from dry matrices.

    • Cause & Solution: As mentioned, insufficient water can hinder the partitioning of the analyte into the acetonitrile. Add a calculated amount of HPLC-grade water to the sample to achieve ~80% total water content before adding acetonitrile.[11] This facilitates the "salting out" effect which drives the analyte into the organic layer.

  • Issue: Results are still inconsistent.

    • Cause & Solution: Ensure your homogenization is thorough. Inconsistent sample composition leads to variable results. Additionally, verify the pH of your sample extract. Carbamates can be unstable at extreme pHs. The buffering salts in many QuEChERS kits help maintain a stable pH.

Troubleshooting Guide: LC-MS/MS Analysis
Q4: I am seeing poor peak shape (tailing or fronting) for 2,4-dimethylphenol. How can I improve it?

A4: Poor peak shape for phenolic compounds like 2,4-dimethylphenol is often related to secondary interactions with the stationary phase or issues with the sample diluent.

Expert Insight: Phenols can interact with residual silanols on the silica-based C18 column, leading to peak tailing. While modern end-capped columns minimize this, it can still occur. Another common issue is solvent mismatch, where the sample solvent is significantly stronger than the initial mobile phase, causing peak distortion.[1]

Solutions:

  • Mobile Phase Modification: Add a small amount of acid, such as 0.1% formic acid, to both the aqueous and organic mobile phases.[6] The acid protonates the residual silanols on the column, minimizing their interaction with the acidic phenol group of the analyte. This results in more symmetrical peaks.

  • Solvent Match: Ensure your final sample extract is diluted in a solvent that is as close as possible in composition and strength to the initial mobile phase conditions of your gradient.[1] If your gradient starts at 10% acetonitrile, dilute your sample in 10% acetonitrile.

  • Check for Column Contamination: A contaminated guard column or analytical column can also cause poor peak shape. Run a column wash cycle or replace the guard column.

Q5: My sensitivity is low, and I'm struggling to meet the required Limit of Quantification (LOQ) for the degradation product.

A5: Low sensitivity in LC-MS/MS can stem from sample preparation, chromatographic conditions, or mass spectrometer source settings.

Solutions:

  • Optimize MS Source Parameters: The ionization efficiency of 2,4-dimethylphenol can be highly dependent on the electrospray ionization (ESI) source conditions. It typically ionizes well in negative ion mode ([M-H]⁻) due to its acidic proton. Systematically optimize the capillary voltage, gas temperatures (nebulizer, drying gas), and gas flow rates to maximize the signal for your specific analyte and instrument.

  • Refine MRM Transitions: Ensure you are using the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions. For 2,4-dimethylphenol (M.W. 122.16), you would typically monitor the transition from the deprotonated parent ion (m/z 121.1) to a stable fragment ion. Infuse a standard solution directly into the mass spectrometer to identify the most abundant and stable fragment ions.

  • Sample Pre-concentration: If sensitivity is still an issue, consider adding a pre-concentration step. After the QuEChERS cleanup, you can gently evaporate the acetonitrile extract to a smaller volume under a stream of nitrogen and reconstitute it in a smaller volume of mobile phase. This effectively increases the analyte concentration injected onto the column.

  • Matrix Effects Evaluation: Complex matrices can cause ion suppression, reducing the analyte signal.[12] To diagnose this, compare the peak area of a standard in pure solvent to the peak area of the same standard spiked into a blank matrix extract. If the peak area in the matrix is significantly lower, ion suppression is occurring. Using matrix-matched calibration standards or an isotopically labeled internal standard can correct for this.[12]

Protocols
Protocol 1: LC-MS/MS Analysis of Butyl (2,4-dimethylphenyl)carbamate and 2,4-Dimethylphenol

This protocol provides a starting point for method development. It should be optimized for your specific instrument and application.

  • Chromatographic System:

    • HPLC System: Any standard HPLC or UHPLC system.

    • Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm). A column designed specifically for carbamates may offer better performance.[1]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer System:

    • Ion Source: Electrospray Ionization (ESI), operated in both positive (for parent) and negative (for degradant) switching mode, or separate injections if necessary.

    • Ionization Mode (Parent): Positive Ion Mode.

    • Ionization Mode (2,4-Dimethylphenol): Negative Ion Mode.[5]

    • MRM Transitions: To be determined by infusing standards.

      • Butyl (2,4-dimethylphenyl)carbamate (M.W. 221.29): Example [M+H]⁺ > fragment (e.g., m/z 222.2 > 122.1)

      • 2,4-Dimethylphenol (M.W. 122.16): Example [M-H]⁻ > fragment (e.g., m/z 121.1 > 106.1)

    • Source Parameters: Optimize gas flows, temperatures, and voltages according to the instrument manufacturer's guidelines to maximize analyte response.

References
  • QuEChERS Method for Pesticide Residue Analysis. Phenomenex. [Link]

  • QuEChERS Multi-Residue Method for Pesticide Analysis. CVUA Stuttgart. [Link]

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI. [Link]

  • Thermal Degradation of Alkyl N-Phenylcarbamates. American Chemical Society. [Link]

  • The Thermal Decomposition of N-Arylcarbamates of t-Alcohols. 2. Effects of Solvent, Temperature, and Substituents. Canadian Journal of Chemistry. [Link]

  • The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. CSIRO Publishing. [Link]

  • 2,4-Dimethylphenol. SIELC Technologies. [Link]

  • The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry. [Link]

  • Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. PMC. [Link]

  • Effective Analysis Carbamate Pesticides. Separation Science. [Link]

  • 2,4-Dimethylphenol. PubChem. [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the C-13 NMR Chemical Shifts of Butyl N-(2,4-xylyl)carbamate

This guide provides a detailed comparative analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for butyl N-(2,4-xylyl)carbamate. In the absence of a publicly available experimental spectrum for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for butyl N-(2,4-xylyl)carbamate. In the absence of a publicly available experimental spectrum for this specific compound, this document synthesizes data from structurally related molecules to offer a robust prediction. This analysis is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for structural elucidation and characterization of organic molecules.

Introduction to Carbamate Characterization

Carbamates are a significant class of organic compounds with wide applications in pharmaceuticals, agriculture, and materials science. Accurate structural determination is paramount for understanding their function and ensuring their quality. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton of a molecule. Each carbon atom in a distinct chemical environment resonates at a characteristic frequency, offering profound insights into the molecular structure. This guide focuses on the ¹³C NMR spectrum of butyl N-(2,4-xylyl)carbamate, a molecule combining a flexible butyl chain with a substituted aromatic N-xylyl group, presenting a valuable case study in spectral interpretation.

Predicted ¹³C NMR Chemical Shifts for Butyl N-(2,4-xylyl)carbamate

The predicted chemical shifts for butyl N-(2,4-xylyl)carbamate in deuterated chloroform (CDCl₃) are presented in Table 1. These predictions are derived from a comparative analysis of experimental data from analogous compounds, including n-butyl carbamate, tert-butyl phenylcarbamate, tert-butyl o-tolylcarbamate, and N-(2,4-dimethylphenyl)acetamide.

Table 1: Predicted ¹³C NMR Chemical Shifts for Butyl N-(2,4-xylyl)carbamate

Carbon AtomPredicted Chemical Shift (ppm)Justification based on Comparative Data
Carbamate Carbonyl (C=O) ~153-154Based on tert-butyl phenylcarbamate (152.73 ppm) and tert-butyl o-tolylcarbamate (153.00 ppm).[1] The electronic environment is primarily dictated by the adjacent nitrogen and oxygen, with minor influence from the specific aryl and alkyl groups.
Aromatic C1 (-NH-) ~135-136Expected to be downfield due to the attachment of the electron-withdrawing carbamate group. This is a quaternary carbon.
Aromatic C2 (-CH₃) ~133-134Similar to the substituted carbon in tert-butyl o-tolylcarbamate (132.80 ppm).[1] This is a quaternary carbon.
Aromatic C3 ~127-128In proximity to the C2-methyl group.
Aromatic C4 (-CH₃) ~130-131Similar to the methyl-substituted aromatic carbon in N-(2,4-dimethylphenyl)acetamide. This is a quaternary carbon.
Aromatic C5 ~124-125Influenced by the ortho C4-methyl group.
Aromatic C6 ~121-122Similar to the ortho-substituted carbon in tert-butyl o-tolylcarbamate (121.00 ppm).[1]
Butyl Cα (-O-CH₂-) ~65-66The chemical shift for the corresponding carbon in n-butyl carbamate is a good reference.
Butyl Cβ (-CH₂-) ~31-32Based on the butoxy group in related esters and carbamates.
Butyl Cγ (-CH₂-) ~19-20Following the trend observed in n-butyl chains.
Butyl Cδ (-CH₃) ~13-14Typical chemical shift for a terminal methyl group in a butyl chain.
Aromatic C-CH₃ (at C2) ~17-18Based on the methyl group in tert-butyl o-tolylcarbamate (17.60 ppm).[1]
Aromatic C-CH₃ (at C4) ~20-21Similar to the methyl groups in N-(2,4-dimethylphenyl)acetamide.

Comparative Analysis with Structurally Related Compounds

To arrive at the predictions in Table 1, experimental data from several key compounds were analyzed.

  • n-Butyl Carbamate : Provides a baseline for the chemical shifts of the n-butyl chain carbons. The ester oxygen deshields the α-carbon significantly, with the effect diminishing along the chain.[2]

  • tert-Butyl Phenylcarbamate & tert-Butyl o-Tolylcarbamate : These compounds are crucial for predicting the chemical shifts of the carbamate carbonyl and the aromatic carbons. The data from tert-butyl o-tolylcarbamate is particularly valuable as it shows the effect of a methyl substituent on the aromatic ring, which is present in the xylyl group of our target molecule.[1]

  • N-(2,4-Dimethylphenyl)acetamide : This compound offers insight into the electronic environment of the 2,4-dimethylphenyl (xylyl) ring when attached to a nitrogen atom bearing a carbonyl group.[3] While an acetamide is different from a carbamate, the general substituent effects on the aromatic ring are expected to be comparable.

The carbamate carbonyl carbon typically appears in the range of 150-160 ppm. The presence of two heteroatoms (N and O) attached to the carbonyl carbon in carbamates leads to a slightly more shielded environment compared to the carbonyl carbons in amides and esters.[4]

The aromatic region of the spectrum is expected to show six distinct signals due to the lack of symmetry in the 2,4-disubstituted phenyl ring. The carbons directly attached to the nitrogen (C1) and the methyl groups (C2 and C4) will be quaternary and are expected to have lower intensities in a standard proton-decoupled ¹³C NMR spectrum. Their chemical shifts are influenced by the electron-withdrawing nature of the carbamate group and the electron-donating nature of the methyl groups.

Experimental Protocol for ¹³C NMR Data Acquisition

The following provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of butyl N-(2,4-xylyl)carbamate.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of butyl N-(2,4-xylyl)carbamate into a clean, dry NMR tube.
  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal is used for locking the magnetic field. Its carbon signal at ~77.16 ppm can serve as an internal reference.[5][6]
  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer onto the deuterium signal of the CDCl₃.
  • Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp spectral lines.
  • Tune and match the ¹³C probe to the correct frequency.

3. Acquisition Parameters:

  • Experiment Type: Standard proton-decoupled ¹³C NMR (zgpg30 or similar pulse program).
  • Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.
  • Acquisition Time (AQ): Typically 1-2 seconds.
  • Relaxation Delay (D1): A delay of 2-5 seconds is generally adequate for qualitative spectra. For quantitative analysis, a much longer delay (5-10 times the longest T₁ relaxation time) would be necessary.
  • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. A starting point of 1024 scans is reasonable, and this can be increased to improve the signal-to-noise ratio.
  • Pulse Width: Use a calibrated 30° or 45° pulse angle to allow for faster repetition rates without saturating the signals, especially for quaternary carbons which often have longer relaxation times.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the resulting spectrum to obtain a pure absorption spectrum.
  • Apply a baseline correction to ensure a flat baseline.
  • Reference the spectrum by setting the CDCl₃ peak to 77.16 ppm.
  • Integrate the peaks if quantitative information is desired (note: standard ¹³C NMR is not inherently quantitative).
  • Pick and label the peaks.

Visualization of Molecular Structure and Logical Workflow

To aid in the interpretation of the ¹³C NMR data, a clear understanding of the molecular structure and the workflow for spectral prediction is essential.

molecular_structure cluster_butyl Butyl Group cluster_carbamate Carbamate Linkage cluster_xylyl Xylyl Group C_delta Cδ (CH₃) C_gamma Cγ (CH₂) C_beta Cβ (CH₂) C_alpha Cα (CH₂) O_ester O C_alpha->O_ester C_carbonyl C=O N N-H C1 C1 N->C1 C2 C2 C3 C3 C_Me_2 CH₃ (at C2) C4 C4 C5 C5 C_Me_4 CH₃ (at C4) C6 C6 workflow cluster_data Data Collection cluster_analysis Data Analysis & Prediction cluster_guide Guide Generation db_search Search Chemical Databases (e.g., PubChem, ChemicalBook) compile_data Compile ¹³C NMR Data of Structurally Similar Molecules db_search->compile_data lit_review Review Scientific Literature for Analogous Compounds lit_review->compile_data analyze_substituent_effects Analyze Substituent Effects (Alkyl, Aryl, -CH₃) compile_data->analyze_substituent_effects predict_shifts Predict Chemical Shifts for Butyl N-(2,4-xylyl)carbamate analyze_substituent_effects->predict_shifts create_table Tabulate Predicted Data predict_shifts->create_table write_report Write Comparative Guide predict_shifts->write_report create_table->write_report write_protocol Develop Experimental Protocol write_protocol->write_report generate_visuals Create Molecular Diagrams generate_visuals->write_report

Caption: Workflow for the prediction and reporting of ¹³C NMR chemical shifts.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts for butyl N-(2,4-xylyl)carbamate. By leveraging experimental data from structurally analogous compounds, we have established a reliable set of expected chemical shifts. This information, coupled with the detailed experimental protocol, will be a valuable resource for scientists working on the synthesis and characterization of this and similar carbamate molecules. The principles of comparative analysis outlined here can be broadly applied to the structural elucidation of novel organic compounds.

References

  • N-(2,4-Dimethylphenyl)acetamide | C10H13NO - PubChem. Available at: [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]

  • 13C NMR Chemical Shifts - Oregon State University. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - Organometallics. Available at: [Link]

  • A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES - Compound Interest. Available at: [Link]

  • 13C - NMR Absorptions of Major Functional Groups - NIST. Available at: [Link]

  • 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate - Acta Crystallographica Section E. Available at: [Link]

  • N-(2,4-Dimethylphenyl)formamide | C9H11NO - PubChem. Available at: [Link]

  • Tables For Organic Structure Analysis. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - The Journal of Organic Chemistry. Available at: [Link]

  • chemical shift of carbamate : r/OrganicChemistry - Reddit. Available at: [Link]

Sources

Comparative

Technical Comparison: Mass Spectrometric Profiling of Butyl (2,4-dimethylphenyl)carbamate

Executive Summary Context: In the development of carbamate-based prodrugs and pesticide metabolites, distinguishing between linear and branched alkyl isomers is a critical analytical challenge. Butyl (2,4-dimethylphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In the development of carbamate-based prodrugs and pesticide metabolites, distinguishing between linear and branched alkyl isomers is a critical analytical challenge. Butyl (2,4-dimethylphenyl)carbamate (B-DMPC) represents a class of N-aryl carbamates where the alkyl chain structure significantly influences metabolic stability and lipophilicity.

Objective: This guide provides a technical comparison of the Electron Ionization (EI) fragmentation patterns of Butyl (2,4-dimethylphenyl)carbamate versus its branched isomer, Isobutyl (2,4-dimethylphenyl)carbamate .

Key Insight: While both isomers share a molecular ion (


) of m/z 221 and a common base peak derived from the 2,4-xylidine moiety (m/z 121), the distinction lies in the abundance of alkyl-chain specific fragments (m/z 57 vs. m/z 41) and the energetics of the McLafferty rearrangement.

Structural Analysis & Experimental Protocol

Chemical Identity[1]
  • Target Compound: Butyl (2,4-dimethylphenyl)carbamate

    • Formula:

      
      
      
    • MW: 221.30 Da

    • Structure: A 2,4-dimethylaniline core linked to a linear n-butyl chain via a carbamate ester.

  • Comparator: Isobutyl (2,4-dimethylphenyl)carbamate

    • Difference: Branched alkyl tail (2-methylpropyl).

Standardized EI-MS Protocol

To ensure reproducible fragmentation patterns for library matching, the following parameters are recommended. This protocol ensures sufficient energy for the diagnostic McLafferty rearrangement while preserving the molecular ion.

Table 1: Experimental Parameters

ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Standard 70 eV provides reproducible, library-searchable spectra.
Source Temp 230°CPrevents thermal degradation of the labile carbamate linkage prior to ionization.
Transfer Line 280°CEnsures rapid transport of the semi-volatile carbamate.
Scan Range m/z 35–300Captures low-mass alkyl fragments and the molecular ion.
Column 5% Phenyl-methylpolysiloxaneNon-polar stationary phase prevents peak tailing of the amine fragments.

Fragmentation Mechanics

The mass spectrum of B-DMPC is governed by three primary pathways: the McLafferty Rearrangement (dominant), N-C Cleavage, and Alkyl Chain Fragmentation.

Pathway A: The McLafferty Rearrangement (Diagnostic)

The n-butyl chain possesses


-hydrogens relative to the carbonyl oxygen. Upon ionization, the carbonyl oxygen abstracts a 

-hydrogen, leading to a six-membered transition state.[1][2]
  • Mechanism: Cleavage of the O-C bond in the alkyl chain.

  • Neutral Loss: 1-Butene (56 Da).

  • Product Ion: N-(2,4-dimethylphenyl)carbamic acid radical cation (m/z 165).

  • Secondary Decay: The m/z 165 ion is unstable and rapidly loses

    
     (44 Da) to form the 2,4-dimethylaniline radical cation (m/z 121) .
    
Pathway B: Direct Carbamate Cleavage

Direct cleavage of the C-O bond yields the isocyanate cation or, more commonly, results in the loss of the alkoxy group.

  • Fragment: Loss of Butoxy radical (

    
    ).
    
  • Product Ion: 2,4-dimethylphenyl isocyanate cation (m/z 148).

Pathway C: Alkyl Chain Fragmentation (Isomer Differentiator)

The stability of the alkyl carbocation generated determines the low-mass spectrum.

  • n-Butyl: Generates primary carbocations which rearrange. Prominent peaks at m/z 41 (

    
    ) and m/z 29 (
    
    
    
    ).
  • Isobutyl: Generates a relatively stable primary carbocation that rearranges to a tertiary cation. Prominent peak at m/z 57 (

    
    ) .
    

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation kinetics for B-DMPC.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 221 McLafferty McLafferty Rearrangement (6-membered TS) M_Ion->McLafferty - C4H8 (1-butene) (56 Da) Isocyanate Isocyanate Cation m/z 148 M_Ion->Isocyanate - OC4H9 (Direct Cleavage) Alkyl Butyl Fragments m/z 41, 29, 57 M_Ion->Alkyl Alkyl Chain Scission Intermediate Carbamic Acid Ion m/z 165 McLafferty->Intermediate BasePeak 2,4-Dimethylaniline m/z 121 (Base Peak) Intermediate->BasePeak - CO2 (44 Da) Fast Kinetics

Caption: Figure 1.[3] Competitive fragmentation pathways for Butyl (2,4-dimethylphenyl)carbamate under 70 eV EI.

Comparative Performance Analysis

The following table contrasts the spectral signatures of the target compound against its isobutyl isomer. This data is essential for resolving isomers that may co-elute in rapid LC/GC gradients.

Table 2: Diagnostic Ion Comparison

FeatureButyl (n-butyl) CarbamateIsobutyl CarbamateDiagnostic Significance
Molecular Ion (

)
m/z 221 (<5% abundance)m/z 221 (<5% abundance)Confirms MW, but not structure.
Base Peak m/z 121 (2,4-xylidine)m/z 121 (2,4-xylidine)Identifies the aromatic core.
McLafferty Product m/z 165 (Transient)m/z 165 (Transient)Both have

-H, so both undergo rearrangement.
Alkyl Cation (

)
Low intensity at m/z 57High intensity at m/z 57PRIMARY DIFFERENTIATOR. Isobutyl cation is more stable.
Alkene Loss Loss of 1-buteneLoss of IsobutyleneNeutral loss is isobaric (56 Da) but kinetics differ.
Low Mass Series Dominant m/z 29, 41Dominant m/z 43, 57n-butyl chains fragment to ethyl/propyl ions; isobutyl retains C4 integrity longer.

Analytical Workflow: Isomer Identification

To systematically identify this compound in a complex matrix, follow this logic flow.

Workflow Start Unknown Spectrum (M+ 221) CheckBase Check Base Peak Is it m/z 121? Start->CheckBase Check57 Check m/z 57 Intensity CheckBase->Check57 Yes (Xylidine core) Result_Other Suspect: Other Isomer (e.g., sec-butyl) CheckBase->Result_Other No Result_N Identify: n-Butyl (2,4-dimethylphenyl)carbamate Check57->Result_N Low (<10%) Result_Iso Identify: Isobutyl (2,4-dimethylphenyl)carbamate Check57->Result_Iso High (>20%)

Caption: Figure 2. Decision tree for distinguishing n-butyl and isobutyl carbamate isomers.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Carbamates. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text defining the McLafferty rearrangement mechanism).

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • European Journal of Mass Spectrometry. (2012). The dissociation chemistry of ionized methyl carbamate and its isomers. [Link]

Sources

Validation

IR Spectroscopy of Carbamates: A Comparative Diagnostic Guide

Audience: Researchers, Scientists, and Drug Development Professionals. Goal: To provide an authoritative, mechanism-based guide for identifying carbamate ester functional groups (-NH-COO-) using Infrared Spectroscopy, di...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Goal: To provide an authoritative, mechanism-based guide for identifying carbamate ester functional groups (-NH-COO-) using Infrared Spectroscopy, distinguishing them from structurally similar amides, esters, and ureas.

Mechanistic Basis: The Hybrid Resonance

To accurately interpret the IR spectrum of a carbamate, one must first understand its electronic hybrid nature. The carbamate functional group is electronically situated between an ester and an amide .

  • Inductive Effect (-I): The alkoxy oxygen (-O-R) is electronegative, withdrawing electron density from the carbonyl carbon. This strengthens the C=O bond (increasing

    
    , the force constant), tending to raise the stretching frequency relative to an amide.
    
  • Resonance Effect (+M): The nitrogen lone pair donates electron density into the carbonyl

    
    -system (similar to amides), lowering the C=O bond order. However, the alkoxy oxygen also competes for resonance donation, though less effectively than nitrogen.
    

Net Result: The carbamate C=O bond is generally stronger (higher frequency) than an amide C=O but weaker (lower frequency) than a pure ester C=O. This intermediate position is the primary diagnostic feature.

Visualizing the Resonance Hybrid

The following diagram illustrates the competing electronic effects that define the carbamate vibrational signature.

CarbamateResonance Res1 Structure A (Neutral) Hybrid Resonance Hybrid Intermediate Bond Order Res1->Hybrid Major Contributor Res2 Structure B (Zwitterionic N+) Res2->Hybrid Strong Resonance (Lowers freq) Res3 Structure C (Zwitterionic O+) Res3->Hybrid Weak Resonance Result Observed C=O Freq ~1700-1740 cm⁻¹ Hybrid->Result Determines k

Caption: Competing resonance and inductive effects place the carbamate C=O frequency between amides and esters.

Diagnostic Regions & Characteristic Peaks[1][2][3][4][5][6][7][8]

A. The N-H Stretching Region (3500 – 3200 cm⁻¹)

Like amides, carbamates exhibit N-H stretching vibrations. The appearance depends heavily on hydrogen bonding (H-bonding) and substitution.

  • Free N-H (Dilute Solution): Sharp band at 3400–3500 cm⁻¹ .

  • H-Bonded N-H (Solid/Neat): Broadened band at 3200–3400 cm⁻¹ .

  • Primary Carbamates (-NH₂): Show two bands (asymmetric and symmetric stretch).

  • Secondary Carbamates (-NHR): Show a single band.

B. The Carbonyl Region (1800 – 1650 cm⁻¹) – The Critical Identifier

The C=O stretch is the most intense and useful band.

  • Frequency: Typically 1690 – 1740 cm⁻¹ .

  • Comparison:

    • Amides (I band): 1650 – 1690 cm⁻¹ (Lower)

    • Esters: 1735 – 1750 cm⁻¹ (Higher)

    • Carbamates: 1700 – 1725 cm⁻¹ (Intermediate)

  • Splitting: Carbamate carbonyls often appear as a doublet or show a shoulder. This can arise from:

    • Fermi Resonance: Interaction between the C=O fundamental and the overtone of a lower-frequency mode (often the C-N stretch or deformation).

    • Rotamers: Coexistence of cis and trans conformers about the C-N bond.

C. The "Fingerprint" Mixed Modes (1600 – 1000 cm⁻¹)
  • Amide II-like Band (N-H Bend + C-N Stretch):

    • Secondary carbamates show a band for N-H bending coupled with C-N stretching.

    • Position: 1500 – 1620 cm⁻¹ .[1]

    • Note: This is often weaker or found at slightly different frequencies than the classic Amide II band of polypeptides (~1550 cm⁻¹).

  • C-O Stretching (Ester-like):

    • Position: 1000 – 1300 cm⁻¹ .

    • Often appears as two bands (symmetric and asymmetric O-C-O stretches), similar to esters but influenced by the nitrogen.

Comparative Analysis Guide

Use this table to distinguish carbamates from common interfering functional groups.

FeatureCarbamate (-NH-COO-)Amide (-NH-CO-)Ester (-COO-)Urea (-NH-CO-NH-)
C=O Stretch 1690 – 1740 cm⁻¹ (High intensity)1630 – 1690 cm⁻¹ (Broad, Strong)1735 – 1750 cm⁻¹ (Sharp, Strong)1630 – 1670 cm⁻¹ (Broad)
N-H Stretch 3200 – 3500 cm⁻¹ (Present)3200 – 3500 cm⁻¹ (Present)Absent 3200 – 3500 cm⁻¹ (Multiple bands)
N-H Bend 1500 – 1620 cm⁻¹ (Variable intensity)~1550 cm⁻¹ (Strong "Amide II")Absent ~1550 – 1620 cm⁻¹
C-O Stretch 1000 – 1300 cm⁻¹ (Strong)Absent1000 – 1300 cm⁻¹ (Strong)Absent
Key Differentiator Higher C=O than Amide; N-H present (unlike Ester). Lower C=O; Strong Amide II.No N-H; Higher C=O.Lower C=O; Complex N-H region.

Experimental Protocol: The Dilution Test (Self-Validating System)

To confirm that a broad peak in the 3300 cm⁻¹ region is indeed an intermolecularly H-bonded N-H stretch (characteristic of carbamates in solid/neat form) and not an impurity or intramolecular feature, perform the Dilution Test .

Methodology:
  • Baseline Scan: Acquire the spectrum of the sample as a neat liquid or solid (KBr pellet/ATR). Note the broad N-H peak at ~3300 cm⁻¹ and the C=O frequency.

  • Solution Preparation: Dissolve the sample in a non-polar, non-H-bonding solvent (e.g., dry

    
     or 
    
    
    
    ) at a high concentration (e.g., 0.1 M).
  • Stepwise Dilution:

    • Run scans at 0.1 M , 0.01 M , and 0.001 M .

    • Use a matched solvent cell to subtract solvent background.

Interpretation:
  • Intermolecular H-Bonding (Typical Carbamate): As concentration decreases , the broad band at ~3300 cm⁻¹ will disappear , and a sharp "Free N-H" band will appear at ~3450 cm⁻¹. The C=O peak may also shift to a slightly higher frequency (e.g., +10-20 cm⁻¹).

  • Intramolecular H-Bonding: The ratio of the broad vs. sharp peaks remains constant upon dilution.

  • Validation: This confirms the presence of the -NH group and its H-bonding capability, distinguishing it from non-exchangeable protons or O-H impurities.

Identification Logic Flow

The following decision tree outlines the logical steps to assign a Carbamate functionality based on spectral data.

CarbamateID Start Unknown Spectrum CheckNH Is there an N-H Stretch? (3200-3500 cm⁻¹) Start->CheckNH CheckCO Is there a C=O Stretch? (1650-1760 cm⁻¹) CheckNH->CheckCO Yes Result_Ester Likely ESTER (No N-H) CheckNH->Result_Ester No CheckEster Check C=O Frequency CheckCO->CheckEster Yes CheckCO_C Is there a C-O Stretch? (1000-1300 cm⁻¹) CheckEster->CheckCO_C > 1690 cm⁻¹ Result_Amide Likely AMIDE (C=O < 1690) CheckEster->Result_Amide < 1690 cm⁻¹ Result_Urea Likely UREA (C=O < 1670, No C-O) CheckEster->Result_Urea < 1670 cm⁻¹ CheckCO_C->Result_Urea No Result_Carbamate CONFIRMED CARBAMATE (C=O ~1700-1740 + N-H + C-O) CheckCO_C->Result_Carbamate Yes

Caption: Decision tree for distinguishing carbamates from esters, amides, and ureas.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for fundamental frequency ranges).
  • NIST Chemistry WebBook. Infrared Spectra of Carbamates. National Institute of Standards and Technology. Available at: [Link]

  • Nyquist, R. A. (2001). Interpreting Infrared, Raman, and Nuclear Magnetic Resonance Spectra. Academic Press. (Detailed discussion on Fermi resonance in carbonyls).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Source for specific C-O and C-N assignments).
  • Bossa, J. B., et al. (2008).[2][3] "Spectroscopic Identification of Carbamate Formation." Astronomy & Astrophysics. (Discusses specific N-H and C=O shifts in carbamate derivatives). Available at: [Link]

Sources

Comparative

Precision in Purity: A Comparative Guide to Elemental Analysis for C13H19NO2

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals. Introduction: The Validation Challenge In small molecule drug discovery, the molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals.

Introduction: The Validation Challenge

In small molecule drug discovery, the molecular formula C13H19NO2 represents a significant chemical space, including phenethylamine derivatives (e.g., 3,4-Methylenedioxy-N-propylamphetamine), local anesthetics (e.g., Ethyl 4-(butylamino)benzoate), and synthetic intermediates.

While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it often fails to capture bulk purity—the presence of inorganic salts, solvates, or non-ionizable impurities. Consequently, top-tier journals (e.g., J. Med. Chem.) and regulatory bodies (FDA) historically mandate Combustion Analysis (CHN) to within ±0.4% of theoretical values.

This guide provides the definitive calculation for C13H19NO2 and objectively compares the two dominant validation methodologies: Classical Combustion Analysis (CHNS) versus HRMS .

Theoretical Framework: The Calculation

Before experimental validation, the theoretical baseline must be established using IUPAC standard atomic weights.

Target Molecule: C13H19NO2 Molecular Weight Calculation:

ElementCountAtomic Weight ( g/mol )Total Mass Contribution
Carbon (C) 1312.011156.143
Hydrogen (H) 191.00819.152
Nitrogen (N) 114.00714.007
Oxygen (O) 215.99931.998
TOTAL 221.300 g/mol

Theoretical Elemental Composition (% by Mass):

  • %C:

    
    
    
  • %H:

    
    
    
  • %N:

    
    
    
  • %O:

    
     (Calculated by difference in CHN analysis)
    

Acceptance Criteria (±0.4% Rule): To pass validation, experimental results must fall within:

  • C: 70.16% – 70.96%

  • H: 8.25% – 9.05%

  • N: 5.93% – 6.73%

Comparative Analysis: Combustion (CHN) vs. HRMS

Method A: Combustion Analysis (The Gold Standard)

Mechanism: The sample is flash-combusted at >1000°C in an oxygen-rich environment. Gases (


, 

,

,

) are separated via GC and quantified by Thermal Conductivity Detection (TCD).
  • Pros:

    • Absolute Purity: Detects non-combustible impurities (e.g., silica, inorganic salts) which lower %C/H/N values proportionally.

    • Solvate Detection: Immediately reveals trapped solvent (e.g., DCM or EtOAc) via skewed C/H ratios.

    • Regulatory Preference: Still the benchmark for "purity" in new chemical entities (NCEs).

  • Cons:

    • Sample Hungry: Requires 2–5 mg of material.

    • Destructive: Sample cannot be recovered.

    • Technique Sensitive: Hygroscopic samples cause massive errors in %H.

Method B: High-Resolution Mass Spectrometry (HRMS)

Mechanism: Soft ionization (ESI/APCI) followed by Orbitrap or Q-TOF detection to measure


 with <5 ppm error.
  • Pros:

    • Sensitivity: Requires nanograms (<0.1 mg).

    • Specificity: Confirms formula

      
       directly via isotopic fine structure.
      
    • Speed: High throughput compatible.[1]

  • Cons:

    • Blind Spots: Does not detect inorganic impurities (e.g., NaCl, Silica gel) that do not ionize. A sample can be 80% pure (20% salt) and still give a perfect HRMS match.

    • Not Quantitative: Signal intensity does not linearly equal mass purity without rigorous internal standards.

Summary Data Comparison
FeatureCombustion Analysis (CHN)HRMS (Orbitrap/Q-TOF)
Primary Output Weight % of Elements (Bulk Purity)Exact Mass & Isotope Pattern (Identity)
Sample Req. 2.0 – 5.0 mg< 0.1 mg
Accuracy Limit ±0.3% (absolute)< 5 ppm (mass error)
Impurity Blindness None (everything weighs something)High (blind to salts/solvents)
Cost Per Run Low (

30)
High (

100 instrument time)

Experimental Protocols

Protocol A: Microanalysis (Combustion) for C13H19NO2

This protocol assumes the use of a standard analyzer (e.g., Elementar vario EL cube).

  • Sample Drying (Critical):

    • Dry C13H19NO2 under high vacuum (<0.1 mbar) at 40°C for 12 hours to remove trace solvents.

    • Why: Trapped DCM (1 mole) shifts %C by >2%, causing automatic failure.

  • Weighing:

    • Use a microbalance (readability 0.001 mg).

    • Weigh 2.000–3.000 mg of sample into a tin capsule.

    • Fold capsule hermetically to exclude atmospheric nitrogen.

  • Combustion:

    • Drop capsule into combustion tube (1150°C) with

      
       catalyst.
      
    • Oxygen jet injection ensures flash combustion.

  • Reduction:

    • Gases pass over hot copper (850°C) to reduce

      
       to 
      
      
      
      and remove excess
      
      
      .
  • Detection:

    • 
      , 
      
      
      
      , and
      
      
      are separated via adsorption columns and detected by TCD.
Protocol B: HRMS Validation

This protocol assumes a Thermo Q-Exactive or Agilent Q-TOF.

  • Preparation:

    • Dissolve ~0.1 mg C13H19NO2 in 1 mL Methanol (LC-MS grade).

    • Dilute 1:100 with 0.1% Formic Acid in Water/MeOH (50:50).

  • Infusion:

    • Direct infusion at 5 µL/min or LC-MS injection.

  • Settings:

    • Mode: ESI Positive (+).

    • Mass Range: m/z 100–500.

    • Resolution: 140,000 (Orbitrap) or >20,000 (Q-TOF).

  • Data Analysis:

    • Target Ion

      
      .
      
    • Verify Isotope Pattern: The

      
       peak (M+1) should be ~14.3% intensity of the M peak (1.1% × 13 carbons).
      

Visualizations

Diagram 1: Analytical Decision Matrix

When to use Combustion vs. HRMS in the drug development pipeline.

DecisionMatrix Start Sample C13H19NO2 Synthesized CheckAmt Sample Amount Available? Start->CheckAmt LowAmt < 5 mg (Early Discovery) CheckAmt->LowAmt HighAmt > 100 mg (Lead Op / Scale-up) CheckAmt->HighAmt HRMS_Path Run HRMS + 1H NMR LowAmt->HRMS_Path CHN_Path Run Combustion Analysis (CHN) HighAmt->CHN_Path Result_HRMS Confirms Structure (Acceptable for initial screening) HRMS_Path->Result_HRMS Fail Result > ±0.4% Deviation? CHN_Path->Fail Result_CHN Confirms Bulk Purity (Required for Publication/FDA) Fail->Result_CHN No (Pass) Recalc Check for Solvates (e.g., +0.5 H2O) Fail->Recalc Yes (Fail) Recalc->CHN_Path Re-dry & Retest

Figure 1: Decision matrix for selecting the appropriate validation method based on development stage and sample availability.

Diagram 2: Combustion Analysis Workflow Logic

The causality of how a sample becomes a data point.

CombustionLogic Sample C13H19NO2 (Solid) Furnace Combustion (1150°C + O2) Sample->Furnace Encapsulate Gases Gas Mixture (CO2, H2O, N2, NOx) Furnace->Gases Oxidation Reduction Reduction Tube (Cu @ 850°C) Gases->Reduction Flow Separation TCD Detection (Separates N2, CO2, H2O) Reduction->Separation Clean N2/CO2/H2O Result Calculate % vs Theoretical Separation->Result Integration

Figure 2: The chemical transformation pathway within a CHNS analyzer.

References

  • American Chemical Society. (2025). Journal of Medicinal Chemistry Author Guidelines: Purity of Tested Compounds. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Kuveke, R. et al. (2022). Elemental Analysis: An Important but Often Neglected Tool in the Chemist’s Toolkit. ACS Omega. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Model Template_relevance
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